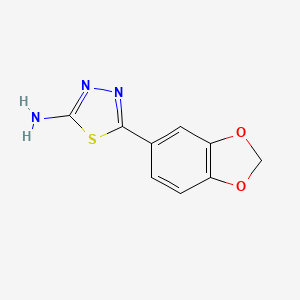

5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺

描述

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the thiadiazole class, known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The compound's structure incorporates a 1,3,4-thiadiazol ring, which is a crucial pharmacophore in medicinal chemistry due to its wide range of biological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine, often involves cyclization reactions catalyzed by metal ions such as manganese(II). These reactions typically start from thiosemicarbazides or thiohydrazides, which undergo cyclization in the presence of a catalyst to form the thiadiazole ring through the elimination of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by single crystal X-ray data and can be optimized using density functional theory (DFT) methods. The geometry optimization helps in understanding the stability and electronic properties of the molecules. These compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability (Dani et al., 2013).

科学研究应用

抗癌应用

5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺及其衍生物因其潜在的抗癌特性而被广泛研究。Krishna 等人 (2020 年) 的一项研究合成了该化合物的各种衍生物,并评估了其体外和体内抗癌活性,特别是对人乳腺腺癌细胞 (MCF-7 和 Vero)。化合物显示出显着的活性,一些衍生物在体内研究中表现出与标准药物相当的疗效 (Krishna 等人,2020 年)。

抗菌和抗真菌特性

5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺衍生物的抗菌和抗真菌特性已在多项研究中得到探索。Gür 等人 (2020 年) 合成了衍生自 5-取代-1,3,4-噻二唑-2-胺的席夫碱,发现一些化合物对表皮葡萄球菌表现出很强的抗菌活性,并对癌细胞系表现出显着的细胞毒性 (Gür 等人,2020 年)。类似地,Makwane 等人 (2018 年) 报道合成了对各种细菌和真菌表现出显着抗菌活性的衍生物 (Makwane 等人,2018 年)。

抗利什曼原虫活性

Tahghighi 等人 (2012 年) 报道,合成了一系列新型的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺,其中含有 N-[(1-苄基-1H-1,2,3-三唑-4-基)甲基] 部分,并表现出有希望的抗利什曼原虫活性。这些化合物对利什曼原虫的鞭毛体形式有效 (Tahghighi 等人,2012 年)。

抗高脂血症活性

5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺衍生物在解决高脂血症方面的潜力已得到研究。Patel 等人 (2013 年) 合成了一系列新型衍生物,并评估了它们的抗高脂血症活性,注意到他们的研究模型中血清胆固醇和甘油三酯水平显着下降 (Patel 等人,2013 年)。

其他应用

其他研究集中在各种应用上,例如合成和表征衍生物以用于材料化学和荧光特性。例如,Erdogan (2018 年) 探索了这些衍生物的超声辅助合成技术,强调了在不同领域的有效生产方法和潜在应用 (Erdogan,2018 年)。

属性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXVMFPLXUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182289 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

28004-60-6 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

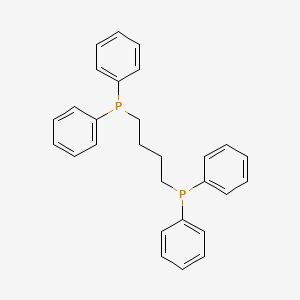

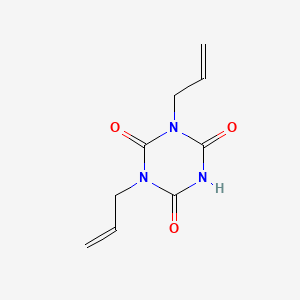

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

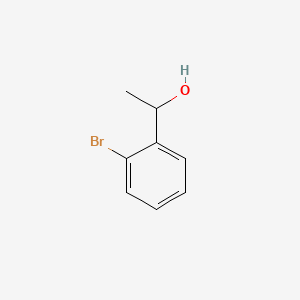

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)